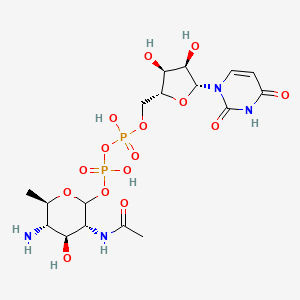
Fluo-5F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluo-5F is a xanthene dye. It has a role as a fluorochrome.
Aplicaciones Científicas De Investigación
1. Use in Monitoring 5-Fluorouracil Metabolism
5-Fluorouracil (5FU) metabolism can be monitored in vivo using nuclear magnetic resonance (NMR) methods, particularly 19F NMR. This technique allows non-invasive analysis of the chemical constituents in living animals or humans, proving useful in tracing the metabolic fate of drugs such as 5FU (Stevens et al., 1984).
2. Investigation of Biomacromolecules
5-Fluoro-dl-tryptophan (5F-Trp) serves as a sensitive probe for investigating the orientation and dynamics of biomacromolecules at the in situ level. This application is vital for understanding complex biological processes at a molecular level (Zhao et al., 2007).
3. Calcium Imaging in Cells
Fluo-3, a related compound, has been extensively tested in living cells for indicating changes in intracellular calcium concentration ([Ca2+]i). Fluo-5F, by extension, can be presumed to have similar utility in monitoring [Ca2+]i in response to various stimuli (Kao et al., 1989).
4. Determining Intracellular Calcium in Vivo
Fluorine-19-nuclear magnetic resonance (19F-NMR) spectroscopic detection of 5-fluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (5F-BAPTA) is a method for measuring cytosolic free Ca2+ concentration ([Ca2+]i) in vivo, providing critical insights into cellular processes (Song et al., 1995).
5. Understanding 5-HT3 Receptors
Fluorescent ligands, including those related to this compound, have been used to probe the pharmacology and physiology of 5-HT3 receptors, offering a valuable method for studying receptor behavior and interactions (Lochner & Thompson, 2015).
Propiedades
Fórmula molecular |
C35H27F3N2O13 |
|---|---|
Peso molecular |
740.6 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-fluorophenoxy]ethoxy]-N-(carboxymethyl)-4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetic acid |
InChI |
InChI=1S/C35H27F3N2O13/c36-18-2-4-24(40(15-33(47)48)16-34(49)50)30(8-18)52-6-5-51-29-7-17(1-3-23(29)39(13-31(43)44)14-32(45)46)35-19-9-21(37)25(41)11-27(19)53-28-12-26(42)22(38)10-20(28)35/h1-4,7-12,41H,5-6,13-16H2,(H,43,44)(H,45,46)(H,47,48)(H,49,50) |
Clave InChI |
PITMCSLKSXHPOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F)OCCOC5=C(C=CC(=C5)F)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



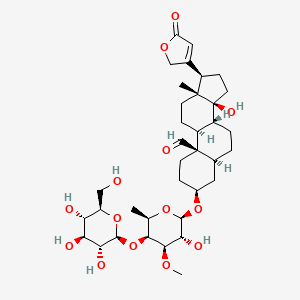
![Bis[1,6-a:5',6'-g]quinolizinium, 8-methyl-, salt with acetic acid monoanhydride with sulfuric acid](/img/structure/B1263332.png)

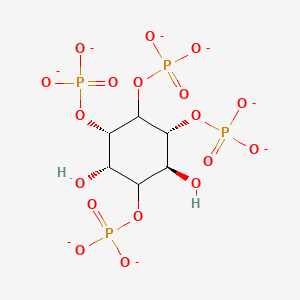
![uridine 5'-(3-{2-acetylamino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranosyl} dihydrogen diphosphate)](/img/structure/B1263336.png)
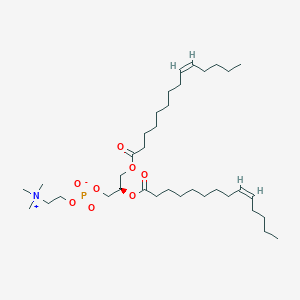
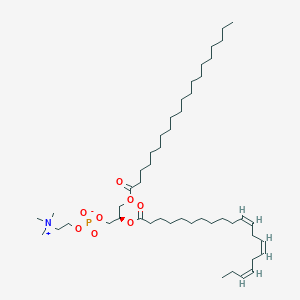
![1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine](/img/structure/B1263340.png)


![N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide](/img/structure/B1263351.png)

